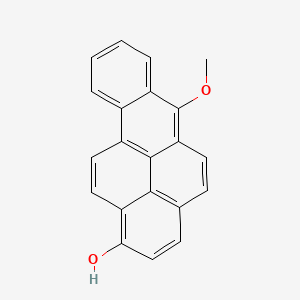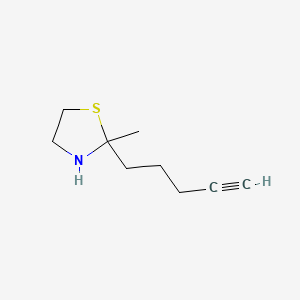![molecular formula C9H16O2 B14456157 2-[(But-3-en-2-yl)oxy]oxane CAS No. 72908-63-5](/img/structure/B14456157.png)
2-[(But-3-en-2-yl)oxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(But-3-en-2-yl)oxy]oxane is an organic compound that belongs to the class of oxanes It is characterized by a six-membered ring containing five carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-en-2-yl)oxy]oxane can be achieved through several methods. One common approach involves the reaction of an epoxide with a suitable nucleophile under basic conditions. For example, treating an epoxide with trimethyloxosulfonium ylide can lead to the formation of oxetanes, which can then be further manipulated to form oxane derivatives . Another method involves the use of sodium anion of an NTs-sulfoximine, which can facilitate the formation of the oxane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as epoxide ring opening, nucleophilic substitution, and cyclization under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(But-3-en-2-yl)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the oxane ring into more saturated forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA for epoxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkoxides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce saturated oxanes, and substitution can introduce various functional groups into the oxane ring.
Scientific Research Applications
2-[(But-3-en-2-yl)oxy]oxane has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes involving oxane derivatives.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which 2-[(But-3-en-2-yl)oxy]oxane exerts its effects involves interactions with molecular targets and pathways within the cell. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A similar oxane compound with a saturated six-membered ring containing five carbon atoms and one oxygen atom.
Psoralens: Compounds with a furanocoumarin skeleton that share some structural similarities with oxanes.
Uniqueness
2-[(But-3-en-2-yl)oxy]oxane is unique due to its specific structural features, such as the presence of a but-3-en-2-yl group attached to the oxane ring
Properties
CAS No. |
72908-63-5 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-but-3-en-2-yloxyoxane |
InChI |
InChI=1S/C9H16O2/c1-3-8(2)11-9-6-4-5-7-10-9/h3,8-9H,1,4-7H2,2H3 |
InChI Key |
BNMTZMVOUYLKCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)OC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


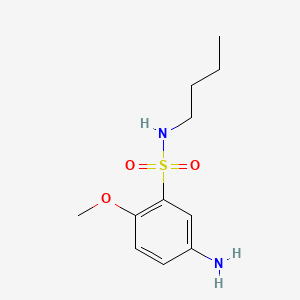

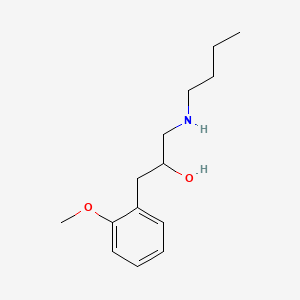

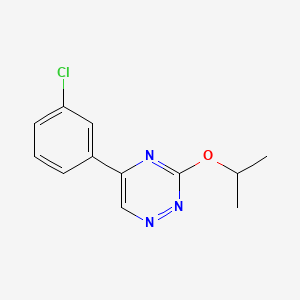
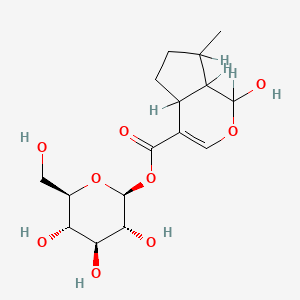
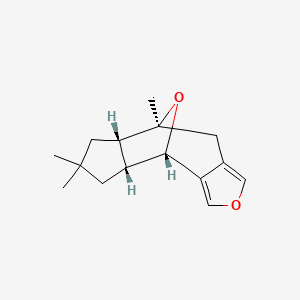
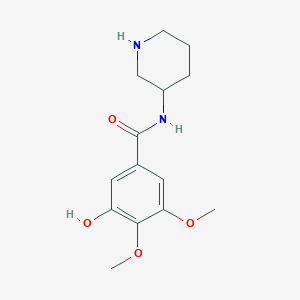
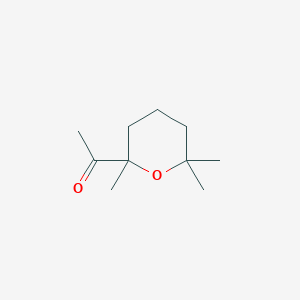
![5,7,12-Trioxa-6-stibahexadeca-2,9-dienoic acid, 6-[[(2Z)-4-butoxy-1,4-dioxo-2-buten-1-yl]oxy]-4,8,11-trioxo-, butyl ester, (2Z,9Z)-](/img/structure/B14456136.png)

